molecular formula C6H8BrClN2O2S B8137997 Amino-(4-bromophenyl)sulfonylazanium;chloride

Amino-(4-bromophenyl)sulfonylazanium;chloride

Cat. No.: B8137997
M. Wt: 287.56 g/mol
InChI Key: RTAPCBDFUIQLKK-UHFFFAOYSA-N
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Description

Amino-(4-bromophenyl)sulfonylazanium;chloride is a chemical compound that features a sulfonyl group attached to a 4-bromophenyl ring, with an amino group and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-bromophenyl)sulfonylazanium;chloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Amino-(4-bromophenyl)sulfonylazanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Amino-(4-bromophenyl)sulfonylazanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Amino-(4-bromophenyl)sulfonylazanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-(4-bromophenyl)sulfonylazanium;chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

amino-(4-bromophenyl)sulfonylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S.ClH/c7-5-1-3-6(4-2-5)12(10,11)9-8;/h1-4,9H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAPCBDFUIQLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[NH2+]N)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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